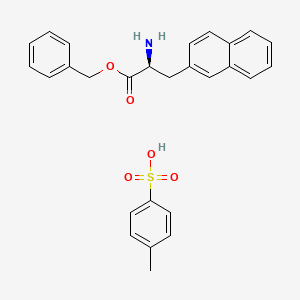

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

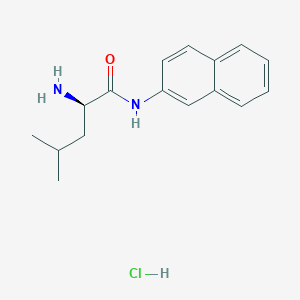

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. This compound has been used in various studies due to its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

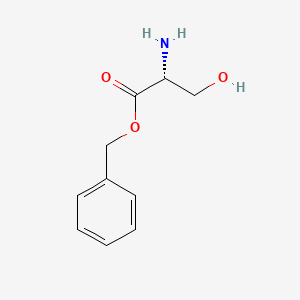

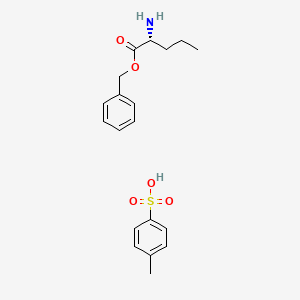

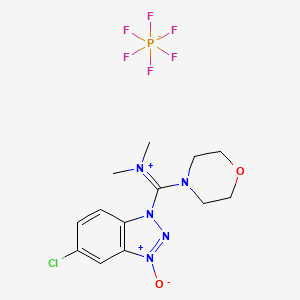

Synthesis and Characterization

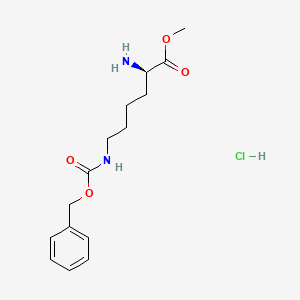

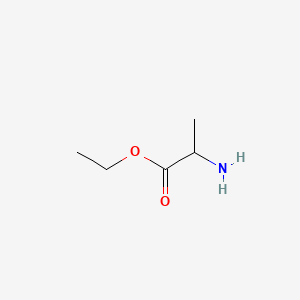

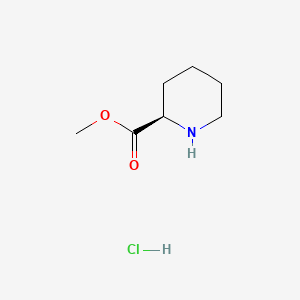

"3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt" and its derivatives are valuable in synthetic chemistry, especially in the preparation of enantiopure amino acid benzyl esters, which are crucial intermediates in organic synthesis. The efficient preparation of these esters without using highly hazardous solvents has been demonstrated, employing cyclohexane as a water azeotroping solvent and ethyl acetate for precipitating the tosylate salt, ensuring enantiomeric purity even in highly racemizable amino acids (Bolchi, Bavo, & Pallavicini, 2017). Microwave-assisted synthesis further streamlines the production of amino acid benzyl ester p-toluenesulfonate salts, offering advantages in yield and purity (Vasanthakumar, Patil, & Babu, 2002).

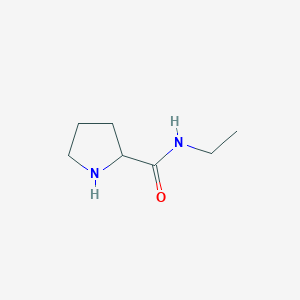

Catalysis and Reactions

Polyaniline salts, including polyaniline p-toluenesulfonate, have shown efficacy as catalysts in esterification reactions of carboxylic acids with alcohols. These catalysts are notable for their activity, recoverability, and reusability, marking a significant development in green chemistry (Palaniappan & Ram, 2002).

Phase Diagrams and Enantiomeric Enrichment

Understanding the phase diagrams of amino acid benzyl ester p-toluenesulfonate salts is crucial for predicting the opportunity for enantiomeric enrichment through crystallization. This knowledge is vital when considering the racemization potential of amino acids under certain conditions and the impact of isolation procedures on the enantiomeric excess of the product (Bolchi, Bavo, & Pallavicini, 2017).

Application in Drug Synthesis

The compound and its derivatives have been utilized in the synthesis of various pharmacologically relevant compounds, such as thalidomide amino acid derivatives, demonstrating the versatility of microwave-assisted methods in enhancing yield and reducing reaction time compared to conventional heating methods. This approach underscores the compound's role in facilitating the synthesis of complex molecules with potential therapeutic applications (Hong, 2009).

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOGTYJIKGFYPP-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.